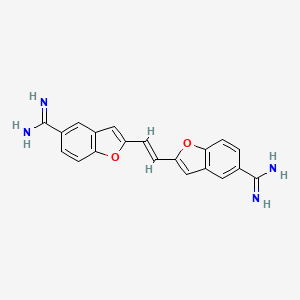
1-Naphthalenecarboxylic acid,4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Naphthalenecarboxylic acid,4-nitrophenyl ester” is a term often used to describe a range of blue pigments, but in the context of chemistry, it typically refers to compounds like Prussian blue. Prussian blue, also known as iron(III) hexacyanoferrate(II), is a deep blue pigment that has been used historically in art and industry. It is known for its intense color and stability, making it a valuable compound in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prussian blue is synthesized through the oxidation of ferrous ferrocyanide salts. The traditional method involves mixing solutions of iron(II) sulfate and potassium ferrocyanide, followed by oxidation. The reaction can be represented as: [ \text{Fe}^{2+} + \text{[Fe(CN)}_6]^{4-} \rightarrow \text{Fe}_4[\text{Fe(CN)}_6]_3 ]
Industrial Production Methods: In industrial settings, Prussian blue is produced by reacting iron(III) chloride with potassium ferrocyanide under controlled conditions. The reaction is carried out in aqueous solution, and the resulting precipitate is filtered, washed, and dried to obtain the pigment.
Analyse Chemischer Reaktionen
Types of Reactions: Prussian blue undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to form Prussian white, a colorless compound, and oxidized back to Prussian blue.
Substitution Reactions: The cyanide ligands in Prussian blue can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or hydrazine can be used for reduction.
Major Products:
Prussian White: Formed by the reduction of Prussian blue.
Modified Prussian Blue: Formed by substitution reactions with other ligands.
Wissenschaftliche Forschungsanwendungen
Prussian blue has a wide range of applications in scientific research:
Chemistry: Used as a pigment and in analytical chemistry for detecting iron.
Biology: Employed in histology as a stain for detecting iron in biological tissues.
Medicine: Used as an antidote for certain types of heavy metal poisoning, such as thallium and radioactive cesium.
Industry: Utilized in the production of blueprints and as a dye for textiles and paper.
Wirkmechanismus
Prussian blue acts by binding to certain metal ions, such as cesium and thallium, in the gastrointestinal tract. This binding prevents the metals from being absorbed into the bloodstream and facilitates their excretion from the body. The compound’s structure, which includes a cubic lattice of iron and cyanide ions, allows it to effectively trap these metal ions.
Vergleich Mit ähnlichen Verbindungen
Prussian blue is unique among blue pigments due to its intense color and stability. Similar compounds include:
Turnbull’s Blue: Chemically identical to Prussian blue but historically considered a different compound.
Berlin Blue: Another name for Prussian blue.
Parisian Blue: Yet another name for Prussian blue.
Prussian blue stands out due to its historical significance, diverse applications, and unique chemical properties.
Eigenschaften
CAS-Nummer |
50638-24-9 |
|---|---|
Molekularformel |
C20H16N4O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide |
InChI |
InChI=1S/C20H16N4O2/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16/h1-10H,(H3,21,22)(H3,23,24)/b4-3+ |
InChI-Schlüssel |
MBFLUZMECMTQLU-ONEGZZNKSA-N |
SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N |
Isomerische SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N |
Key on ui other cas no. |
65426-90-6 |
Synonyme |
true blue true blue dihydrochloride, (E)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















